2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-2-20-7-8-21(14(24)13(20)23)9-12(22)19-11-5-3-10(4-6-11)15(16,17)18/h3-6H,2,7-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODILEUMYKBQEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperazine ring followed by the introduction of the ethyl and dioxo groups. The final step includes the acylation of the piperazine derivative with 4-(trifluoromethyl)phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Piperazine vs. This may improve target affinity but reduce solubility .
- Trifluoromethyl Position : The para-substituted trifluoromethyl group in the target contrasts with meta-substituted analogs (e.g., compound 14 ), which may alter steric interactions in biological systems.
- Electron-Withdrawing Groups : The trifluoromethyl group in the target and compound 16 enhances resistance to oxidative metabolism compared to methoxy or methyl groups in other analogs .
Biological Activity
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide (commonly referred to as compound A ) belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the field of pharmacology. This article explores the biological activity of compound A, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by its unique chemical structure, which includes a piperazine core substituted with an ethyl group and a trifluoromethyl phenyl moiety. The molecular formula can be represented as , with a molecular weight of approximately 357.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of compound A typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with various acylating agents, particularly those containing a trifluoromethyl group. The synthetic pathway can be summarized as follows:
- Formation of 4-ethyl-2,3-dioxopiperazine : This is achieved through the cyclization of appropriate precursors under controlled conditions.
- Acylation : The dioxopiperazine is then acylated with an appropriate trifluoromethyl-containing acyl chloride or anhydride to yield compound A.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compound A and its derivatives. Research indicates that compounds with similar piperazine structures demonstrate significant efficacy in animal models for epilepsy.
- Case Study : In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compound A was tested for its ability to protect against maximal electroshock (MES) seizures. It showed protective effects at doses of 100 mg/kg and 300 mg/kg, demonstrating a dose-dependent response .
| Compound | Dose (mg/kg) | Protection Time (h) | Efficacy |
|---|---|---|---|
| Compound A | 100 | 0.5 | Moderate |
| Compound A | 300 | 4 | High |
The mechanism behind the anticonvulsant activity is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission. This dual action may contribute to its effectiveness in controlling seizures.
Other Pharmacological Activities
Beyond anticonvulsant properties, preliminary studies suggest that compound A may exhibit:
- Antidepressant Effects : Analogous compounds have shown promise in modulating serotonin and norepinephrine levels.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential as antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of compound A. Modifications at specific positions on the piperazine ring or the phenyl moiety can significantly influence biological activity.
- Trifluoromethyl Substitution : Enhances lipophilicity and possibly increases blood-brain barrier penetration.
- Ethyl Group at Position 4 : Contributes to the overall stability and interaction with target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
